(R)-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
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Overview
Description
(R)-5-Isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound characterized by its unique structure, which includes a perfluorophenyl group and a pyrrolo[2,1-c][1,2,4]triazol-2-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of the perfluorophenyl group. This can be achieved through the fluorination of phenyl compounds using reagents such as elemental fluorine or xenon difluoride. The resulting perfluorophenyl compound is then reacted with other precursors to form the pyrrolo[2,1-c][1,2,4]triazol-2-ium core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes and the use of specialized reactors to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential as a bioactive molecule. It may interact with biological targets, leading to the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: In industry, the compound may be used in the production of advanced materials, such as fluorinated polymers, which have unique properties and applications in various fields.
Mechanism of Action
The mechanism by which (R)-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
(5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Tris(pentafluorophenyl)phosphine
Pentafluorophenylhydrazine
Uniqueness: (R)-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate stands out due to its specific structural features and reactivity profile. Its perfluorophenyl group and pyrrolo[2,1-c][1,2,4]triazol-2-ium core contribute to its unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5R)-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5N3.BF3.FH/c1-6(2)7-3-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXULNWQGUPFL-XCUBXKJBSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.CC(C)[C@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF9N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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